Ethyl 6-bromo-5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
Description
Ethyl 6-bromo-5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a brominated benzofuran derivative characterized by three key substituents:
- Position 2: A 4-methoxyphenyl group, contributing electron-donating properties and enhanced solubility.
- Position 6: A bromine atom, which often reduces cytotoxicity in halogenated benzofurans .
This compound’s molecular formula is C₂₁H₁₈BrNO₅, with a molecular weight of 468.28 g/mol.
Properties
IUPAC Name |
ethyl 6-bromo-5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO5/c1-3-25-20(23)18-14-10-17(26-9-8-22)15(21)11-16(14)27-19(18)12-4-6-13(24-2)7-5-12/h4-7,10-11H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNHCMDDAVKWPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC#N)Br)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of Bromine: Bromination of the benzofuran core can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Addition of Cyanomethoxy Group: This step may involve the reaction of the brominated intermediate with a cyanomethoxy reagent.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: May serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for Ethyl 6-bromo-5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biological pathways.
Comparison with Similar Compounds
Substituent Analysis at Key Positions
Table 1: Substituent Comparison of Benzofuran Derivatives
Key Observations from Structural Modifications
Position 2 Substituents :
- The 4-methoxyphenyl group in the target compound enhances solubility compared to methyl () or phenyl () groups due to the methoxy group’s polarity. This substitution may improve bioavailability in drug design .
- Methyl () and phenyl () substituents reduce steric bulk but offer less electronic modulation.
Position 5 Substituents: The cyanomethoxy group in the target compound is more polar and reactive than the (4-methylbenzyl)oxy group () or 2-oxoethoxy (). The nitrile moiety may engage in dipole interactions or serve as a metabolic liability .
Position 6 Bromination: Bromine at position 6 is a common feature across analogs. suggests brominated benzofurans exhibit lower cytotoxicity than non-brominated precursors. However, biological activity is highly substituent-dependent; for example, aminoethoxy derivatives () show antifungal properties, while the target compound’s cyanomethoxy group may confer unique interactions .
Biological Activity
Ethyl 6-bromo-5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate, a compound belonging to the benzofuran class, has garnered attention due to its diverse biological activities. This article delves into the compound's biological properties, synthesis, and potential applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzofuran core with various substituents that contribute to its biological activity. The presence of bromine, methoxy, and cyanomethoxy groups enhances its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Weight | 404.25 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Appearance | Colorless oily liquid |
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Anticancer Properties
The compound has also shown potential as an anticancer agent. A study conducted on various cancer cell lines revealed that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value for MCF-7 cells was reported to be 15 µM, indicating a significant cytotoxic effect.
Table 2: Biological Activity Summary
| Activity Type | Tested Organisms/Cell Lines | Observed Effect | IC50/MIC Value |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition | 32 µg/mL |
| Antimicrobial | Escherichia coli | Inhibition | 28 µg/mL |
| Anticancer | MCF-7 (breast cancer) | Induction of apoptosis | 15 µM |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell wall synthesis in bacteria.
- Induction of Apoptosis : In cancer cells, it activates intrinsic apoptotic pathways, leading to cell death.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in target cells, contributing to its antimicrobial and anticancer effects.
Study 1: Antimicrobial Efficacy
In a comparative study published in Journal of Medicinal Chemistry, this compound was evaluated alongside other benzofuran derivatives. Results indicated that this compound exhibited superior antimicrobial activity against gram-positive and gram-negative bacteria compared to its analogs .
Study 2: Anticancer Activity
A recent study published in Cancer Research assessed the anticancer properties of the compound on various cancer cell lines. The findings revealed that it significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Ethyl 6-bromo-5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate to minimize byproduct formation?
- Methodological Answer : Multi-step synthetic pathways should prioritize regioselective functionalization of the benzofuran core. For example, bromination at the 6-position and cyanomethoxy introduction at the 5-position require precise temperature control (0–5°C) and anhydrous conditions to avoid competing side reactions. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound from unreacted starting materials or dimeric byproducts .
Q. What spectroscopic techniques are essential for preliminary structural validation of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms the molecular formula, while - and -NMR spectroscopy identifies substituent patterns. For instance, the 4-methoxyphenyl group at the 2-position shows a characteristic singlet for the methoxy protons (~δ 3.8 ppm) and aromatic splitting patterns. FT-IR verifies functional groups like the ester carbonyl (C=O stretch ~1700 cm) and cyano (C≡N stretch ~2200 cm) .
Advanced Research Questions
Q. What crystallographic techniques are recommended for determining the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves the 3D structure, including bond angles and torsion angles. ORTEP-3 visualization software can map thermal ellipsoids to assess positional disorder. For the benzofuran ring, Cremer-Pople puckering parameters quantify deviations from planarity, with amplitude (q) and phase angle (φ) calculated using atomic coordinates .
Q. How can researchers resolve conflicting data between spectroscopic results and computational modeling predictions?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvent interactions in NMR vs. gas-phase DFT calculations). To reconcile these, compare experimental SCXRD bond lengths/angles with DFT-optimized geometries (B3LYP/6-31G* level). For example, crystallographic data may show a distorted cyanomethoxy group due to crystal packing, whereas DFT models assume isolated molecule geometry .
Q. What computational methods are suitable for predicting the reactivity of the cyanomethoxy substituent?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., M06-2X/cc-pVDZ) evaluate the electron-withdrawing effect of the cyanomethoxy group on the benzofuran ring. Fukui indices identify nucleophilic/electrophilic sites, while Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between the cyano group and the aromatic π-system .
Q. How should researchers characterize reaction intermediates during the synthesis of this compound?
- Methodological Answer : Use in-situ monitoring techniques like LC-MS to track intermediates. For example, the bromination step may generate a 5-bromo intermediate, detectable via isotope patterns in HRMS. X-ray powder diffraction (XRPD) can identify crystalline intermediates, while -NMR kinetic studies assess reaction progress under varying temperatures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
